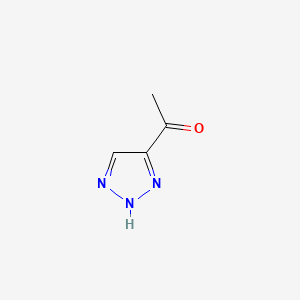
1-(1H-1,2,3-Triazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1H-1,2,3-Triazol-4-yl)ethanone” is a chemical compound with the molecular formula C4H5N3O . It is a derivative of the 1,2,3-triazole family, which plays a vital role in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 1-(1H-1,2,3-Triazol-4-yl)ethanone and its analogs often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in an aqueous medium . For instance, the synthesis of a triazole compound was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of 1-(1H-1,2,3-Triazol-4-yl)ethanone consists of a triazole ring attached to an ethanone group . The triazole ring is essentially planar, and the presence of polar groups at the 1H-1,2,3-triazole substituted phenyl ring contributes to the overall activity of these compounds .Chemical Reactions Analysis
1-(1H-1,2,3-Triazol-4-yl)ethanone and its derivatives have shown to undergo various chemical reactions. For instance, they can undergo Suzuki–Miyaura cross-coupling reactions with different arylboronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(1H-1,2,3-Triazol-4-yl)ethanone include a boiling point of 288.1±13.0 °C (Predicted), a density of 1.295±0.06 g/cm3 (Predicted), and a pKa of 6.71±0.70 (Predicted) .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone was synthesized using a click chemistry approach, characterized by various spectroscopic methods, and analyzed for thermal stability (Govindhan et al., 2017).
Antimicrobial Activity
- Novel compounds including 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones synthesized from 1-(1H-1,2,3-Triazol-4-yl)ethanone precursors showed significant antimicrobial activity (Nagamani et al., 2018).
Drug Discovery and Synthesis Methods
- Fully substituted (1H-1,2,3-triazol-4-yl)acetic acids, derived from (1H-1,2,3-triazol-4-yl)ethanones, were synthesized using practical methods like the Arndt–Eistert reaction, showing potential as building blocks in drug discovery (Pokhodylo et al., 2021).
Corrosion Inhibition
- A study on 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments, with a high inhibition efficiency, confirmed by experimental and theoretical (DFT) methods (Jawad et al., 2020).
Antifungal and Plant Growth Regulatory Activities
- Compounds synthesized by condensing 1-(pyridine-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone with aryl aldehydes showed notable antifungal and plant growth regulatory activities (Liu et al., 2007).
Synthesis of Novel Compounds for Potential Applications
- New 1,2,3-triazole-pyrazole hybrids, synthesized via 1,3-dipolar cycloaddition, displayed significant antibacterial and antifungal activity, indicating potential for diverse applications in antimicrobial treatments (Pervaram et al., 2017).
Mécanisme D'action
The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . Furthermore, via molecular docking, it was deduced that the compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .
Orientations Futures
The 1,2,3-triazole family, to which 1-(1H-1,2,3-Triazol-4-yl)ethanone belongs, has broad applications in biomedicinal, biochemical, and material sciences . Future research could focus on exploring these applications further, as well as developing more efficient synthesis methods for these compounds.
Propriétés
IUPAC Name |
1-(2H-triazol-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-3(8)4-2-5-7-6-4/h2H,1H3,(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGPCWYKTKUKEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNN=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-1,2,3-Triazol-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

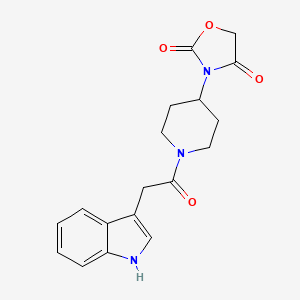
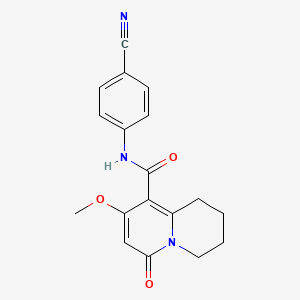
![1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2646338.png)
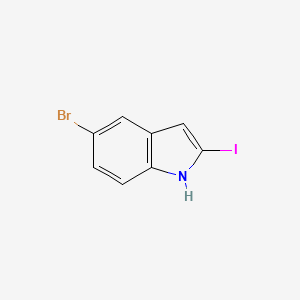
![7-(Azepan-1-yl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2646341.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2646342.png)
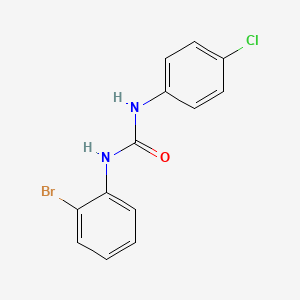
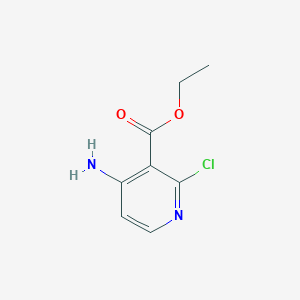

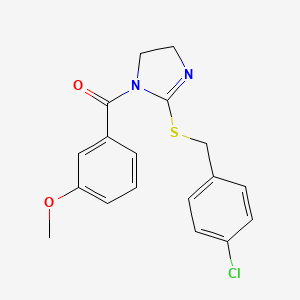
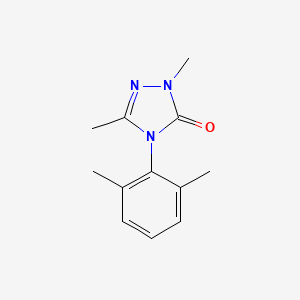
![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2646350.png)
![3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2646353.png)